![molecular formula C8H6BrNO B2930364 4-Bromo-3-methylbenzo[d]isoxazole CAS No. 1367947-42-9](/img/structure/B2930364.png)
4-Bromo-3-methylbenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methylbenzo[d]isoxazole (CAS: 1367947-42-9) is a brominated isoxazole derivative with a methyl substituent at the 3-position of the benzo[d]isoxazole scaffold. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing bromine atom and the steric effects imparted by the methyl group. Its synthesis typically involves reactions of brominated ketones with hydroxylamine derivatives, as demonstrated in one-pot procedures using o-hydroxy-α-bromoacetophenone precursors . The compound is commercially available and serves as a key intermediate for developing bioactive molecules, including antipsychotics and antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylbenzo[d]isoxazole typically involves the bromination of 3-methylbenzo[d]isoxazole. One common method includes the reaction of 3-methylbenzo[d]isoxazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. For example:
-
Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., 4-bromobenzenesulfonyl chloride) in dichloromethane (DCM) and pyridine at 43°C for 3–12 hours yields sulfonamide derivatives . This reaction proceeds via displacement of bromide by the sulfonamide group.
Example Reaction:
4 Bromo 3 methylbenzo d isoxazole+RSO2Clpyridine DCM3 Methyl 4 sulfonamidobenzo d isoxazole+HBr
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to 3,4,5-trisubstituted isoxazoles.
∗ Example conditions inferred from analogous isoxazole systems.
Radical-Mediated Functionalization
Electrochemical annulation methods enable the assembly of complex isoxazole derivatives. For instance:
-
Electrochemical Cyclization : Using tert-butyl nitrite (TBN) as an NO source and n-Bu4NBr as an electrolyte in DMF/H2O at 100°C under constant current (5 mA) yields fused isoxazole systems . Mechanistic studies confirm participation of water-derived hydrogen and oxygen atoms in the isoxazole skeleton .
Late-Stage Diversification
4-Bromo-3-methylbenzo[d]isoxazole serves as a precursor for bioactive molecules:
-
Anticancer Agents : Coupling with 4-bromobenzonitrile via Pd catalysis produces 3,4,5-trisubstituted isoxazoles (e.g., compound 41 ), which show antiproliferative activity against leukemia cells (IC50 = 0.78–0.87 μM) .
-
BET Inhibitors : Derivatives with substituted sulfonamides exhibit BRD4(1) binding (ΔTm > 6°C) and regulate oncogenes like c-Myc .
Hydrogen-Deuterium Exchange
The hydrogen at position 4 of the isoxazole skeleton undergoes deuteration when reacted in DMF/D2O, achieving an 88% deuteration ratio . This confirms the lability of the C4–H bond under acidic or radical conditions.
Scientific Research Applications
4-Bromo-3-methylbenzo[d]isoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The isoxazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-Bromo-3-methylbenzo[d]isoxazole are best understood when compared to analogous isoxazole derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
*Estimated based on molecular formula.
Structural and Electronic Effects
- Halogen vs. Methyl Substituents: The bromine atom in this compound enhances electrophilicity and metabolic stability compared to non-halogenated analogs.
- Positional Isomerism : Moving the bromine from the 4- to 6-position (as in 6-Bromo-3-methylbenzo[d]isoxazole) alters electronic distribution, which may affect binding affinity in biological systems .
Physicochemical Properties
- Lipophilicity : The methyl group in this compound increases log P compared to chloro-substituted analogs, enhancing solubility in organic solvents .
- Stability : Bromine’s electron-withdrawing nature stabilizes the isoxazole ring against hydrolysis, whereas nitro or ester substituents (e.g., in styrylisoxazole carboxylic acids) increase reactivity .
Biological Activity
4-Bromo-3-methylbenzo[d]isoxazole is a halogenated heterocyclic compound with a unique structure that includes a bromine atom and a methyl group attached to a benzo[d]isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C_10H_8BrN_2O
- Molecular Weight : Approximately 212.04 g/mol
- Structure : The presence of the bromine atom enhances its reactivity, making it a useful building block in the synthesis of various bioactive molecules.
Anticancer Properties
Research indicates that this compound serves as a scaffold for developing pharmacologically active compounds targeting specific proteins involved in cancer progression. Notably, derivatives of this compound have shown promising anti-proliferative activities against various cancer cell lines. For instance, studies have demonstrated its potential to inhibit BRD4, a protein implicated in gene transcription regulation, thereby presenting opportunities for cancer therapies .
Anti-inflammatory Effects
The isoxazole ring structure is known for its diverse interactions with biological targets. Compounds derived from this compound have been evaluated for their anti-inflammatory effects, particularly in models of chronic inflammation. For example, modifications to the isoxazole structure have resulted in compounds that effectively inhibit sphingomyelin synthase activity, which is linked to inflammation-related diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can act as an enzyme inhibitor by binding to active sites on target proteins, modulating their activity.
- Receptor Modulation : The compound may also function as a receptor modulator, influencing cellular processes such as signal transduction and gene expression .
Case Studies
- Cytotoxicity Studies : A study evaluated the toxicity of various isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The results indicated that certain derivatives exhibited IC50 values ranging from 86 to 755 μM, with specific compounds demonstrating significant cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest .
- Functional Activity Assessment : In vitro studies assessed the functional activity of derivatives based on the this compound framework. Most compounds showed antagonist effects against targeted receptors with nanomolar K_B values, indicating strong biological activity .
Data Table
Compound | Activity Type | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 1 | Anticancer | 150 | BRD4 Inhibition |
Compound 2 | Anti-inflammatory | 200 | Sphingomyelin Synthase Inhibition |
Compound 3 | Antimicrobial | 300 | Bacterial Growth Inhibition |
Properties
IUPAC Name |
4-bromo-3-methyl-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTPZDBIOWXAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.